molecular formula C12H14N2O2 B103452 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide CAS No. 15992-10-6

2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide

Cat. No. B103452
CAS RN: 15992-10-6
M. Wt: 218.25 g/mol
InChI Key: FUEWIOXAEUFASQ-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide, also known as 5-methoxy-2-methyl-1H-indole-3-acetamide or 5-methoxy-2-methyl-indole-3-acetamide (5-MeO-MiMA), is a synthetic indole alkaloid that has been used in scientific research since its discovery in the late 1980s. It is a metabolite of the psychedelic drug 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and is found in some plants, such as the shrub Psychotria viridis. 5-MeO-MiMA has been studied for its potential therapeutic effects, including its anti-inflammatory and anti-tumor properties.

Scientific Research Applications

Crystallographic Studies and Molecular Modeling

The compound has been a subject of crystallographic study and molecular modeling, where its structure was determined through X-ray analysis. This particular study focused on the oxidation product of a closely related compound, showcasing the detailed molecular interactions and providing insights into the docking of the compound into specific receptors like the melatonin-binding pocket of the MT1A receptor (Baranova et al., 2012).

Antimicrobial and Antioxidant Properties

Compounds closely related to 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds exhibited significant antimicrobial activity against bacteria and fungi and showcased considerable antioxidant activity, indicating their potential in pharmaceutical applications (Naraboli & Biradar, 2017).

Analytical Methods for Determining Melatonin

In the context of developing precise analytical methods for melatonin determination, the compound has been synthesized and used to understand the analytical performance in the presence of its main contaminants. This highlights its role in ensuring the quality and specificity of melatonin measurement in pharmaceutical preparations (Darwish, Attia, & Zlotos, 2012).

Synthesis and Evaluation as Antimicrobial Agents

Various derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these synthesized compounds showed promising results, making them potential candidates for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Antioxidant Properties

The compound's derivatives have also been studied for their antioxidant properties. These studies involved synthesizing novel derivatives and evaluating their antioxidant activity using various methods, demonstrating the compound's potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Antimicrobial Activity of Indole Derivatives

Indole derivatives, including those related to the compound , have been synthesized and tested for their antimicrobial potential. These studies provide insights into the structure-activity relationship and the potential applications of these compounds in treating infections (Kalshetty, Gani, & Kalashetti, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or allergic reactions . The safety data sheet (SDS) provides more detailed information .

Mechanism of Action

Target of Action

The primary target of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have hormone-like effects .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

The compound is likely to affect the arachidonic acid pathway , given its target . This pathway is responsible for the production of eicosanoids, a group of bioactive lipids that include prostaglandins, thromboxanes, and leukotrienes. These molecules play key roles in inflammation, fever, and the formation of blood clots .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . These factors suggest that the compound may have specific stability and bioavailability characteristics that could impact its pharmacokinetics.

Result of Action

Related compounds have been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects suggest that this compound may have similar impacts on cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. As mentioned, the compound requires specific storage conditions to maintain stability Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s interaction with its target and its overall efficacy

Biochemical Analysis

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

The effects of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on specific transporters or binding proteins . It can also affect its own localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. They can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-9(6-12(13)15)10-5-8(16-2)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEWIOXAEUFASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288215
Record name 2-(5-methoxy-2-methyl-1h-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15992-10-6
Record name 15992-10-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(5-methoxy-2-methyl-1h-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction mixture containing Compound 1 (880 mg, 4.02 mmol), EDCl (1.16 g,6.04 mmol), HOBt (816 mg,6.04 mmol), DIPEA (2.8 mL, 16.08 mmol), ammonium chloride (430 mg, 8.04 mmol) in anhydrous DMF 16 mL (4 mL DMF/1 mmol) was stirred at rt for 5 hours. The reaction was diluted with water and extracted with EtOAc (3×10 mL). The combined EtOAc extracts were washed with saturated NaHCO3 (2×10 mL), water, dried (MgSO4), filtered, and the solvent concentrated in vacuo till a minimum volume of EtOAc remained. Upon cooling, the desired primary amide crystallized out as a white crystalline solid, in 64% yield. mp=146-148° C. t is noted that Shaw, “The Synthesis of Tryptamines Related to Seratonin”, Vol. 77, J. Amer. Chem. Soc., pp. 4319-4324 (1955) reported the mp=147-150° C. 1H NMR (DMSO-d6) δ 10.56 (s, 1 H, NH), 7.34 (bs, 1 H, CONH), 6.96-7.22 (m, 1 H, ArH), 6.81 (s, 1 H, ArH), 6.74 (bs, 1 H, CONH), 6.58-6.62 (m, 1 H, ArH), 3.78 (s, 3 H, CH3), 3.34 (s, 2 H, CH2), 2.29 (s, 3 H, CH3). ESI-CID 219 (MH+), m/z 187, 174, 148.
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
816 mg
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
[Compound]
Name
CID 219
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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